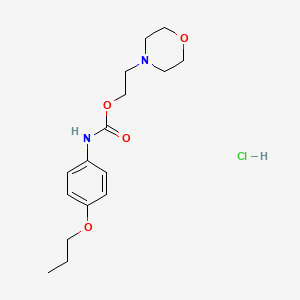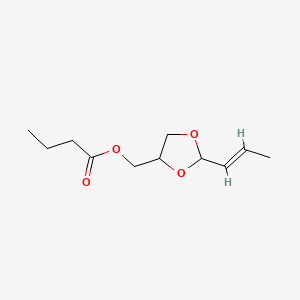
(2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl butyrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl butyrate: is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a dioxolane ring, a propenyl group, and a butyrate ester. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl butyrate typically involves the esterification of (2-(1-Propenyl)-1,3-dioxolan-4-yl)methanol with butyric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols.
Substitution: Carboxylic acids, alcohols.
科学研究应用
Chemistry: (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl butyrate is used as an intermediate in organic synthesis. It can be employed in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ester functionality makes it a potential candidate for studying ester hydrolysis in biological systems. It can be used as a model compound to investigate enzyme-catalyzed ester hydrolysis.
Medicine: While specific medical applications of this compound are not well-documented, esters in general are explored for their potential as prodrugs. The ester linkage can be hydrolyzed in vivo to release the active drug.
Industry: In the fragrance industry, this compound can be used as a flavoring agent due to its pleasant aroma. It can also be used in the formulation of perfumes and other scented products.
作用机制
The mechanism of action of (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl butyrate primarily involves its hydrolysis to yield (2-(1-Propenyl)-1,3-dioxolan-4-yl)methanol and butyric acid. The hydrolysis can be catalyzed by esterases, which are enzymes that specifically target ester bonds. The released butyric acid can then participate in various metabolic pathways, while the (2-(1-Propenyl)-1,3-dioxolan-4-yl)methanol can undergo further metabolic transformations.
相似化合物的比较
- (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl acetate
- (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl propionate
- (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl valerate
Comparison:
- (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl acetate has a shorter carbon chain compared to the butyrate ester, which can influence its volatility and fragrance profile.
- (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl propionate has a similar carbon chain length but differs in the branching, which can affect its reactivity and physical properties.
- (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl valerate has a longer carbon chain, which can result in a higher boiling point and different olfactory characteristics.
The uniqueness of (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl butyrate lies in its specific ester linkage and the presence of the dioxolane ring, which can impart distinct chemical and physical properties compared to its analogs.
属性
CAS 编号 |
40533-67-3 |
|---|---|
分子式 |
C11H18O4 |
分子量 |
214.26 g/mol |
IUPAC 名称 |
[2-[(E)-prop-1-enyl]-1,3-dioxolan-4-yl]methyl butanoate |
InChI |
InChI=1S/C11H18O4/c1-3-5-10(12)13-7-9-8-14-11(15-9)6-4-2/h4,6,9,11H,3,5,7-8H2,1-2H3/b6-4+ |
InChI 键 |
ICPQFQAABAQGLG-GQCTYLIASA-N |
手性 SMILES |
CCCC(=O)OCC1COC(O1)/C=C/C |
规范 SMILES |
CCCC(=O)OCC1COC(O1)C=CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


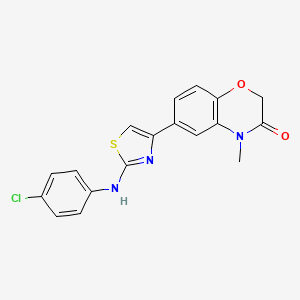

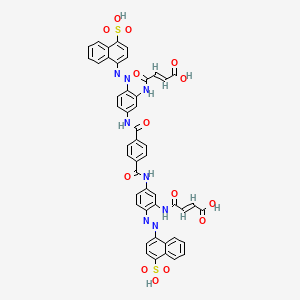

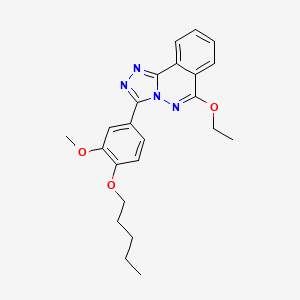
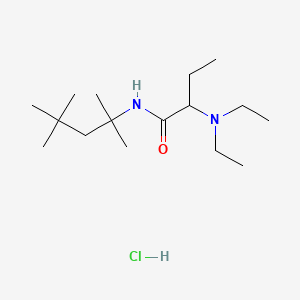
![2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide](/img/structure/B12721890.png)
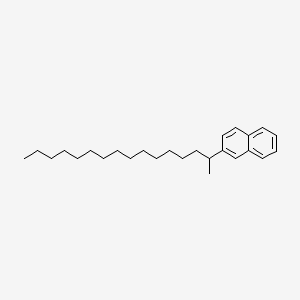
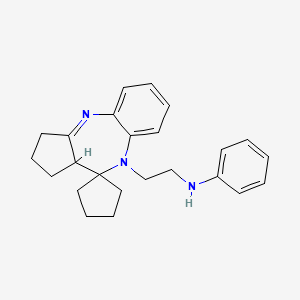
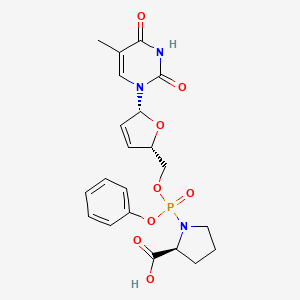


![N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine](/img/structure/B12721950.png)
